

Pomalidomide-5'-PEG8-C2-COOH solubility and stock solution preparation

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Compound of Interest

Compound Name: Pomalidomide-5'-PEG8-C2-COOH

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Application Notes and Protocols: Pomalidomide-5'-PEG8-C2-COOH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, solubility assessment, and stock solution preparation of **Pomalidomide-5'-PEG8-C2-COOH**, a bifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).

Compound Information

Pomalidomide-5'-PEG8-C2-COOH is a synthetic ligand-linker conjugate. It incorporates the E3 ligase ligand, Pomalidomide, which binds to the Cereblon (CRBN) protein. This is connected to a polyethylene glycol (PEG8) linker terminating in a carboxylic acid group, which allows for further conjugation to a target protein ligand.

Property	Value
Molecular Formula	C32H47N3O14
Molecular Weight	697.74 g/mol
Appearance	Light yellow to yellow oil



Safety and Handling

Warning: The toxicological properties of **Pomalidomide-5'-PEG8-C2-COOH** have not been fully investigated. The parent compound, Pomalidomide, is a thalidomide analogue with known reproductive toxicity and may cause harm to an unborn child.[1][2] Handle this compound with extreme caution in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE):

- Wear protective gloves, a lab coat, and safety goggles.[1]
- Avoid inhalation of any aerosols or dust.[1][3]
- Wash hands thoroughly after handling.[1]

Storage:

- Store the solid compound at -20°C for up to 3 years.[4]
- For detailed stock solution storage, see the table below.

Solubility Data

Pomalidomide-5'-PEG8-C2-COOH exhibits high solubility in organic solvents but is sparingly soluble in aqueous solutions. The parent compound, pomalidomide, has a very low aqueous solubility of approximately 0.01 mg/mL.[3] While the PEG linker may slightly improve aqueous solubility, it is recommended to first dissolve the compound in an organic solvent.



Solvent	Reported Solubility	Molar Concentration (Approx.)	Notes
DMSO	100 mg/mL	143.32 mM	Ultrasonic treatment may be required to achieve full dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[4][5]
Aqueous Buffers	Sparingly Soluble	Not Applicable	Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock in DMSO first.

Stock Solution Preparation Protocol

This protocol describes the preparation of a 10 mM stock solution of **Pomalidomide-5'-PEG8-C2-COOH** in DMSO.

Materials:

- Pomalidomide-5'-PEG8-C2-COOH
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes
- Calibrated pipettes
- Analytical balance
- Vortex mixer



· Ultrasonic water bath

Procedure:

- Equilibration: Allow the vial of **Pomalidomide-5'-PEG8-C2-COOH** to warm to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh out a desired amount of the compound (e.g., 1 mg) into a microcentrifuge tube.
- Solvent Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration.
 - Volume (μL) = (Mass (mg) / Molecular Weight (g/mol)) * 100,000
 - \circ For 1 mg: (1 mg / 697.74 g/mol) * 100,000 = 143.32 μ L
- Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
- Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[4][5] Visually inspect for any remaining particulate matter.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4][5]



Stock Solution Preparation Workflow Preparation Equilibrate Compound to Room Temperature Weigh Compound Calculate DMSO Volume for 10 mM Solution Dissolution Add Anhydrous DMSO Vortex for 1-2 min Fully Dissolved? No Yes Storage Aliquot into smaller volumes Store at -20°C or -80°C

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Caption: Workflow for preparing a stock solution of Pomalidomide-5'-PEG8-C2-COOH.



Aqueous Solubility Assessment Protocol (Shake-Flask Method)

This protocol outlines a general procedure to estimate the aqueous solubility of **Pomalidomide-5'-PEG8-C2-COOH** in a buffer of choice (e.g., Phosphate-Buffered Saline, PBS). This method is based on the traditional shake-flask technique.[6]

Materials:

- Pomalidomide-5'-PEG8-C2-COOH
- Aqueous buffer (e.g., PBS, pH 7.4)
- Calibrated pipettes
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- HPLC system with a suitable column and detector (or other quantitative analysis method)
- 0.22 μm syringe filters

Procedure:

- Preparation of Standard Curve: Prepare a series of known concentrations of Pomalidomide-5'-PEG8-C2-COOH in the chosen organic solvent (e.g., DMSO) for generating a standard curve via HPLC.
- Compound Addition: Add an excess amount of Pomalidomide-5'-PEG8-C2-COOH to a
 glass vial (e.g., 1-2 mg). The excess solid should be clearly visible.
- Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.

Methodological & Application

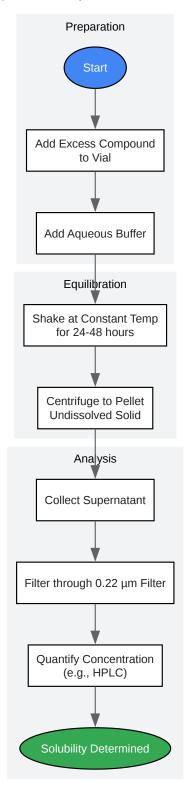




- Phase Separation: After shaking, let the vials stand to allow the undissolved compound to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.
- Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
- Filtration: Filter the collected supernatant through a 0.22 μm syringe filter to remove any remaining micro-particulates.
- Quantification: Dilute the filtered supernatant if necessary and analyze it using a validated HPLC method. Determine the concentration of the dissolved compound by comparing the result to the previously generated standard curve. The calculated concentration represents the solubility of the compound in the tested buffer.



Aqueous Solubility Assessment Workflow



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Caption: Experimental workflow for determining aqueous solubility via the shake-flask method.



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